叔丁基 5-甲基-2,6-二氧代-1,3-恶嗪烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

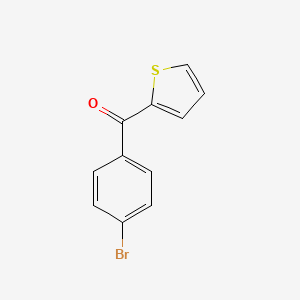

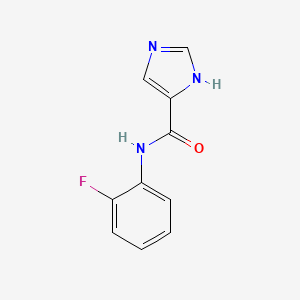

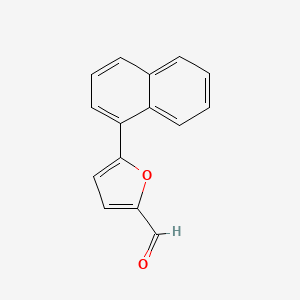

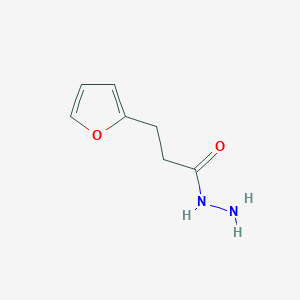

The compound "Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate" is a chemical entity that appears to be related to a class of organic compounds known as oxazinanes. These compounds are characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The tert-butyl group attached to the molecule indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of amino acids or alcohols as starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its enantiomers were obtained by resolution with O,O'-dibenzoyltartaric acid . Similarly, tetrahydro-3,5-dialkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones were prepared from optically pure 2-amino alcohols . These methods suggest that the synthesis of the compound may also involve chiral starting materials and resolution techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of related compounds such as ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate was confirmed by X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the stereochemistry of the synthesized compound.

Chemical Reactions Analysis

The reactivity of oxazinane derivatives can be quite diverse. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates underwent kinetic resolutions to afford various derivatives . The presence of the tert-butyl group can influence the reactivity of the molecule, as seen in the selective synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted 4-oxopyrazolo[5,1-c][1,2,4]triazines . These examples indicate that the compound may also participate in a variety of chemical reactions, potentially leading to the formation of new derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and mass spectrometry, and its crystal structure was determined to understand its properties . Similarly, the crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided insights into its physicochemical properties . These techniques can be applied to the compound to determine its physical state, solubility, stability, and other relevant properties.

科学研究应用

1. 异恶唑化学

叔丁基 5-甲基-2,6-二氧代-1,3-恶嗪烷-3-羧酸酯参与异恶唑化学的研究。一个例子是在用氯乙酸乙酯处理 5-叔丁基-4-甲基异恶唑-3-醇期间形成乙基 (RS)-6-叔丁基-5-甲基-4-氧代-2,3-二氢-4H-1,3-恶嗪-2-羧酸酯。这项研究提供了对异恶唑-3-(2H)-酮衍生物的重排过程和结构的见解 (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991)。

2. 氢甲酰化反应

该化合物用于氢甲酰化反应领域。例如,甲基 (2R)-2-叔丁基-Δ4-1,3-恶唑啉-3-羧酸酯经历氢甲酰化,形成甲基 (2R,4R)-2-叔丁基-4-甲酰氧代恶唑烷-3-羧酸酯和甲基 (2R,5S)-2-叔丁基-5-甲酰-恶唑烷-3-羧酸酯。该过程显示出高非对映选择性,对于合成均手性氨基酸衍生物具有重要意义 (Kollár & Sándor, 1993)。

3. 1,3-恶嗪烷-2-酮的绿色合成

该化合物有助于使用碳酸二烷基从胺和 1,3-二醇中绿色合成 1,3-恶嗪烷-2-酮。该方法证明了碳酸二烷基的位阻对产率的影响,以及根据所用二醇的功能性选择性形成恶嗪烷酮 (McElroy, Aricò, & Tundo, 2012)。

4. Diels-Alder 反应中的制备

该化合物在 Diels-Alder 反应中也很关键,如叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯的制备中所见。这些反应对于理解重排和复杂有机分子的合成至关重要 (Padwa, Brodney, & Lynch, 2003)。

5. 形成和反应性研究

该化合物参与各种有机化合物的形成和反应性研究。例如,它在叔丁基 5(和 4)-甲基-3,6-二氢-2H-1,2-恶嗪-2-羧酸酯的形成及其随后的脱保护和还原裂解中起作用,形成其他有价值的有机中间体 (Tolman, Hanuš, & Sedmera, 1999)。

属性

IUPAC Name |

tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-11(8(13)15-7(6)12)9(14)16-10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAVRDITSQWMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)OC1=O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455460 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

CAS RN |

357610-32-3 |

Source

|

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)